molecular formula C9H6N2O B1260877 1,5-Benzodiazepin-2-one

1,5-Benzodiazepin-2-one

Cat. No.: B1260877
M. Wt: 158.16 g/mol
InChI Key: QDKZHQGXPVFLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Benzodiazepin-2-one is a privileged scaffold in medicinal chemistry and materials science, recognized for its diverse range of research applications. Its significant potential is currently being explored in several fields: In oncology research , this chemotype is a promising precursor for novel anticancer agents. A specific derivative has demonstrated potent dual inhibition of key targets, HER2 and HDAC1, leading to cell cycle arrest and the induction of apoptosis in cancer cell lines . This highlights its utility in developing multi-targeted therapeutic strategies. In neurodegenerative disease research , derivatives of this compound have shown low cytotoxicity and notable neuroprotective activity. They function as antioxidants, mitigating oxidative stress and mitochondrial dysfunction in models of Parkinson's disease, and have been shown to reduce apoptosis and caspase-3 levels . In infectious disease research , novel triazolo-linked derivatives exhibit good to moderate in vitro antibacterial and antifungal activities, making them interesting candidates for the development of new anti-infective agents . Beyond pharmacology, its intrinsic photophysical properties are being investigated. Studies on its photochemical mechanism reveal an ultrafast excited-state intramolecular proton transfer (ESIPT) process, which is valuable for developing fluorogenic probes and photoluminescent materials for sensing and bioimaging . The compound also serves as a key synthetic intermediate for various functionalizations, including chemoselective chlorination and acetylation, to expand molecular libraries . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1,5-benzodiazepin-2-one

InChI

InChI=1S/C9H6N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-6H

InChI Key

QDKZHQGXPVFLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=O)N=C2C=C1

Synonyms

1,5-BD-2-one
1,5-benzodiazepin-2-one

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anxiolytic and Sedative Effects
1,5-Benzodiazepin-2-one and its derivatives are primarily studied for their potential as anxiolytics and sedatives. These compounds interact with gamma-aminobutyric acid (GABA) receptors in the brain, which are crucial for regulating anxiety and sleep. Research has demonstrated that derivatives like 4-phenyl-1,5-benzodiazepin-2-one exhibit varying degrees of sedative effects. For instance, while the parent compound showed no sedative effect at certain doses, its long-chain derivatives did demonstrate significant sedative properties .

Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of this compound derivatives against oxidative stress. For example, specific derivatives have shown promising results in protecting SH-SY5Y neuronal cells from mitochondrial dysfunction and oxidative stress associated with Parkinson's disease. These compounds effectively reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, indicating their potential as therapeutic agents against neurodegenerative diseases .

Synthetic Chemistry Applications

Synthesis of Derivatives
The synthesis of this compound derivatives is a topic of ongoing research. Various synthetic methodologies have been developed to create these compounds with enhanced biological activity. For instance, the use of H-MCM-22 catalyst has been reported to yield high amounts of 1,5-benzodiazepine with excellent selectivity under mild conditions . This highlights the compound's versatility as a scaffold for further chemical modifications.

Dyes and Photographic Applications
Beyond medicinal uses, this compound derivatives have been explored as dyes for acrylic fibers in photography. Their unique chemical structure allows them to serve as effective colorants due to their stability and vibrant hues .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one under conditions simulating oxidative stress. The results indicated that this compound significantly reduced lipid peroxidation levels and apoptosis markers in neuronal cells exposed to hydrogen peroxide. This suggests that the compound could be developed into a treatment for oxidative stress-related neurodegenerative disorders .

Case Study 2: Sedative Properties

In another study focused on the pharmacological evaluation of alkylated derivatives of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one, researchers found that while some derivatives exhibited sedative effects comparable to established medications like clobazam, they also demonstrated low toxicity at therapeutic doses. This positions these derivatives as potential candidates for safer anxiolytic treatments .

Comparative Data Table

Application Area Compound/Derivative Key Findings
Anxiolytic/Sedative4-Phenyl-1,5-benzodiazepin-2-oneNo sedative effect at low doses; long-chain derivatives effective
Neuroprotection4-Phenyl-1H-1,5-benzodiazepin-2(3H)-oneReduces ROS; protects against oxidative stress in neurons
Synthetic ChemistryVarious derivatives using H-MCM-22High yields; effective under mild conditions
DyesBenzodiazepine derivativesEffective as dyes for acrylic fibers

Preparation Methods

Optimization of H-MCM-22 Catalysis

Varying the catalyst load (50–200 mg) revealed that 150 mg of H-MCM-22 maximizes yield (87%) by providing sufficient acidic sites without pore blockage. Comparative studies with clinoptilolite-type zeolites (e.g., Ersorb-4) demonstrated H-MCM-22’s superiority, as it avoids the need for elevated temperatures or prolonged reaction times. The catalyst’s recyclability was confirmed over five cycles, with minimal activity loss, underscoring its industrial potential.

Substrate Scope and Limitations

Symmetrical and unsymmetrical ketones, including acetone, cyclohexanone, and acetophenone, react efficiently with OPDA under these conditions (Table 1). However, sterically hindered ketones (e.g., 2-adamantanone) exhibit reduced reactivity, likely due to diffusion limitations within the zeolite pores.

Glycidic Ester-Mediated Syntheses

Glycidic esters serve as versatile synthons for introducing hydroxyl and ester functionalities into the this compound scaffold. A 2008 study demonstrated that OPDA reacts with methyl glycidate in DMSO to form 3-hydroxy-1,5-benzodiazepin-2-ones in 52–90% yield (Table 2). The reaction proceeds via nucleophilic ring-opening of the epoxide, followed by cyclocondensation.

Solvent and Temperature Effects

DMSO emerged as the optimal solvent, reducing reaction times to 2–5 hours compared to acetone or DMF. The high polarity of DMSO stabilizes intermediates, while its basicity mitigates side reactions such as ester hydrolysis. Elevated temperatures (60–80°C) further accelerate the process but risk decomposition of sensitive products.

Post-Synthetic Modifications

Alkylation of the 3-hydroxy group with alkyl halides (e.g., methyl iodide) and oxidation with Jones reagent yield N-alkylated and ketone derivatives, respectively. These transformations expand the structural diversity of the benzodiazepin-2-one library, enabling tailored physicochemical properties.

Solid-Phase Combinatorial Synthesis

To meet the demand for high-throughput drug discovery, solid-phase synthesis of 1,5-benzodiazepin-2-ones was pioneered in 2000. The 3-amino-1,5-benzodiazepin-2-one scaffold is first synthesized in solution, then immobilized on Wang resin via the benzamide nitrogen. Diversification at the 5-aniline and 3-amine positions generates a 10,000-member library using directed sorting technology.

Key Advantages and Challenges

This method achieves rapid parallel synthesis with minimal purification, as excess reagents are removed by filtration. However, resin loading efficiency (70–85%) and cleavage yields (60–78%) limit overall throughput. Microwave-assisted coupling and automated handling have since improved these metrics, though scalability remains a hurdle.

Oxidation and Alkylation Strategies

Post-condensation modifications enable access to advanced derivatives. For example, oxidation of 3-hydroxy-1,5-benzodiazepin-2-ones with pyridinium chlorochromate (PCC) yields 3-keto analogs, which exhibit enhanced antioxidant activity. Alkylation with propargyl bromide introduces alkyne handles for click chemistry applications, facilitating bioconjugation.

Emerging Catalytic Systems

Recent efforts explore ionic liquids and nanocatalysts to improve sustainability. For instance, [BMIM][BF₄] ionic liquid reduces reaction times to 30 minutes for OPDA-acetone condensations, albeit with modest yields (65–70%). Gold nanoparticles (AuNPs) on TiO₂ supports show promise for asymmetric syntheses, though enantioselectivity remains suboptimal (≤50% ee).

Q & A

Q. What are the established synthetic routes for 1,5-benzodiazepin-2-one, and what are their efficiency metrics?

The primary methods involve condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds or β-halo ketones. For example:

  • Ultrasound-assisted synthesis with ceric ammonium nitrate (CAN) achieves >85% yield in <2 hours .
  • Thermal methods in xylene yield 60-75% over 24–48 hours . Key variables include catalyst choice (CAN vs. Amberlyst-15) and solvent polarity.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • ¹H/¹³C NMR distinguishes diastereomers via coupling constants (J = 5–10 Hz for cis/trans isomers) and carbonyl signals (δ 170–172 ppm) .
  • MS-ESI confirms molecular ions with <2 ppm accuracy .
  • FT-IR identifies N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How do electronic effects of substituents influence pharmacological activity in this compound derivatives?

  • Electron-withdrawing groups (e.g., 7-Br) enhance GABA_A receptor binding (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs).
  • DFT studies reveal increased dipole moments (Δμ = 1.8–2.4 D) and reduced LUMO energies (-1.8 to -2.1 eV), facilitating receptor interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

Implement standardized protocols:

  • Cell line normalization : HEK293 vs. neuronal cultures show 3-fold activity variance .
  • Pharmacokinetic validation : Use AUC(0–24) measurements to account for metabolic differences .
  • Structural validation : Single-crystal XRD for all test compounds .

Q. How can computational methods predict regioselectivity in this compound ring expansions?

  • DFT (B3LYP/6-311+G )** predicts activation energies (ΔΔG‡ = 2.8–3.4 kcal/mol) for [1,2] vs. [1,3] shifts .
  • Solvent models (ε >15) favor [1,3] shifts due to transition-state stabilization .
  • Experimental validation : Kinetic isotope effects (k_H/k_D = 1.22–1.35) and NMR coupling constants confirm predictions .

Q. What methodologies optimize diastereomer separation in this compound synthesis?

  • Chromatography : Silica gel columns resolve cis/trans isomers using hexane:EtOAc (3:1) .
  • Crystallization : Trans-diastereomers preferentially precipitate in xylene at 25°C .
  • NMR-guided analysis : Coupling constants (J = 10 Hz for trans, 5 Hz for cis) enable rapid identification .

Data Contradiction Analysis

Q. Why do biological activity results vary for this compound metal complexes?

  • Coordination geometry : Octahedral Fe(III)/Cu(II) complexes show higher antimicrobial activity (MIC = 8–16 µg/mL) than square planar Ni(II) (MIC = 32–64 µg/mL) .
  • Ligand field effects : Strong-field ligands (e.g., Schiff bases) increase complex stability and bioactivity .

Q. How do reaction conditions affect competing pathways in this compound synthesis?

  • Catalyst loading : CAN (10 mol%) suppresses side reactions (e.g., oligomerization) vs. Yb(OTf)₃ .
  • Solvent polarity : Acetonitrile favors cyclization, while DMSO promotes open-chain intermediates .

Q. Methodological Recommendations

  • For systematic reviews , follow Cochrane guidelines to assess heterogeneity (I² statistic) and publication bias (funnel plots) .
  • For computational studies , combine DFT with molecular docking to validate receptor-ligand interactions .

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